REACTION_SMILES
|
[C:29](=[O:30])([O-:31])[O-:32].[CH3:1][C:2]1([CH3:23])[O:3][c:4]2[cH:5][c:6]([OH:22])[cH:7][cH:8][c:9]2[C:10]([c:12]2[cH:13][cH:14][cH:15][c:16]3[cH:17][cH:18][cH:19][cH:20][c:21]23)=[CH:11]1.[CH3:35][C:36](=[O:37])[CH3:38].[Cl:24][CH2:25][CH:26]1[CH2:27][O:28]1.[K+:33].[K+:34]>>[CH3:1][C:2]1([CH3:23])[O:3][c:4]2[cH:5][c:6]([O:22][CH2:25][CH:26]3[CH2:27][O:28]3)[cH:7][cH:8][c:9]2[C:10]([c:12]2[cH:13][cH:14][cH:15][c:16]3[cH:17][cH:18][cH:19][cH:20][c:21]23)=[CH:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)C=C(c2cccc3ccccc23)c2ccc(O)cc2O1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCC1CO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)C=C(c2cccc3ccccc23)c2ccc(OCC3CO3)cc2O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |